

# Harmonization of Analytical Methods for Irradiated Food Detection: A Comparative Guide

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The global trade of irradiated foods necessitates robust and harmonized analytical methods to ensure regulatory compliance and consumer confidence. This guide provides a comparative overview of four key analytical techniques for the detection of irradiated foodstuffs:

Photostimulated Luminescence (PSL), Thermoluminescence (TL), Electron Spin Resonance (ESR) Spectroscopy, and the DNA Comet Assay. This document is intended for researchers, scientists, and drug development professionals involved in food safety and analysis.

## Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the food matrix, the required sensitivity, and the purpose of the analysis (screening vs. confirmatory). The following tables summarize the key performance characteristics of the four methods.

Table 1: General Comparison of Analytical Methods for Irradiated Food Detection

Feature	Photostimulated Luminescence (PSL)	Thermoluminescence (TL)	Electron Spin Resonance (ESR)	DNA Comet Assay
Principle	Measures light emitted from minerals on the food surface upon stimulation with infrared light.	Measures light emitted from isolated mineral grains upon heating.	Detects radiation-induced free radicals in specific food components.	Measures DNA fragmentation in individual cells.
Primary Use	Rapid screening.	Confirmatory analysis.	Confirmatory analysis for specific food types.	Rapid screening for DNA damage.
Sample Preparation	Minimal, often whole-sample analysis.	Requires isolation of mineral debris.	Isolation of specific components (bone, cellulose, etc.).	Isolation of single cells or nuclei.
Throughput	High.	Low to medium.	Medium.	High.
Cost	Low.	Moderate.	High.	Low to moderate.
European Standard	EN 13751. <a href="#">[1]</a> <a href="#">[2]</a>	EN 1788. <a href="#">[3]</a>	EN 1786 (bone), EN 1787 (cellulose). <a href="#">[4]</a> <a href="#">[5]</a>	-

Table 2: Performance Characteristics of Analytical Methods

Method	Food Matrix Examples	Limit of Detection (LOD) / Dose Range	Sensitivity & Specificity	Key Limitations
PSL	Herbs, spices, shellfish, fruits, vegetables.[2][6]	Screening thresholds (e.g., for herbs/spices: T1 < 700 counts/60s, T2 > 5000 counts/60s).[6]	High for screening; positive results require confirmation.	Not all irradiated foods give a signal above the threshold; signal can fade over time. Not suitable for all matrices.
TL	Herbs, spices, shellfish, potatoes, fruits, vegetables.[3][7][8]	Validated for doses from ~0.05 kGy (potatoes) to ~8 kGy (dehydrated vegetables).[7]	High sensitivity and specificity.	Requires presence of silicate minerals; laborious sample preparation.
ESR	Foods containing bone (meat, poultry), cellulose (nuts, spices), crystalline sugars (fruits).[4][5]	Validated for doses $\geq 2$ kGy (pistachio nuts), $\geq 5$ kGy (paprika powder).[9]	Highly specific for radiation-induced radicals.	Applicable only to specific food components; signal stability varies.
Comet Assay	Meat, poultry, fruits, vegetables, seeds.[10][11][12]	Dose-dependent DNA tail length; can detect low doses (e.g., 0.5 kGy in meat).[11][12]	Sensitive to DNA damage, but not specific to irradiation.	DNA damage can be caused by other factors; not suitable for highly processed foods.

## Experimental Protocols and Workflows

Detailed methodologies are crucial for the standardization and harmonization of analytical techniques. Below are outlines of the experimental protocols for the discussed methods, with

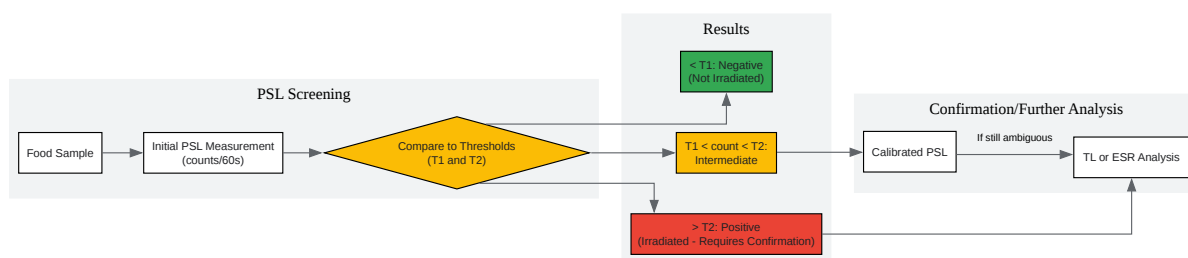
visual workflows generated using Graphviz.

## Photostimulated Luminescence (PSL) - EN 13751

PSL is a rapid screening technique that measures the amount of light released from mineral debris on a food sample when stimulated by infrared light. Irradiated samples exhibit a higher luminescence intensity.

Experimental Protocol Outline (based on EN 13751[1][2]):

- **Sample Preparation:** Place the food sample (solid or liquid) in a Petri dish. Minimal preparation is required.
- **Initial PSL Measurement:** Measure the initial PSL signal (photon counts) over a set time (e.g., 60 seconds).
- **Screening Classification:**
  - **Negative:** Photon counts below a lower threshold (T1) indicate the sample is likely not irradiated.
  - **Positive:** Photon counts above an upper threshold (T2) indicate the sample is likely irradiated and requires confirmatory testing.
  - **Intermediate:** Photon counts between T1 and T2 require further investigation.
- **Calibration (for intermediate or low-sensitivity samples):**
  - Irradiate the sample with a known dose (e.g., 1 kGy).
  - Re-measure the PSL signal. A small increase suggests the sample was originally irradiated, while a large increase suggests it was not.



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PSL screening workflow for irradiated food detection.

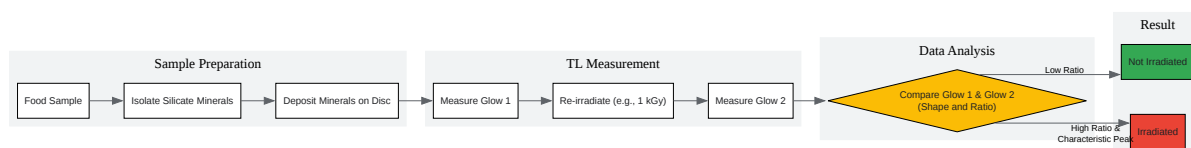
## Thermoluminescence (TL) - EN 1788

TL is a confirmatory method that measures the light emitted from isolated silicate minerals when heated. The intensity and shape of the glow curve provide information about the irradiation status.

Experimental Protocol Outline (based on EN 1788[3][7]):

- Mineral Isolation: Separate silicate minerals from the food sample using density gradient centrifugation.
- Sample Preparation: Deposit the isolated minerals onto a measurement disc.
- First Glow Measurement (Glow 1): Heat the sample in a TL reader and record the emitted light as a function of temperature (glow curve).
- Normalization: Irradiate the same sample with a known dose (e.g., 1 kGy).

- Second Glow Measurement (Glow 2): Re-heat the sample and record the second glow curve.
- Evaluation: Compare the shape and intensity of Glow 1 and Glow 2. A high Glow 1 to Glow 2 ratio and a characteristic peak in Glow 1 indicate irradiation.



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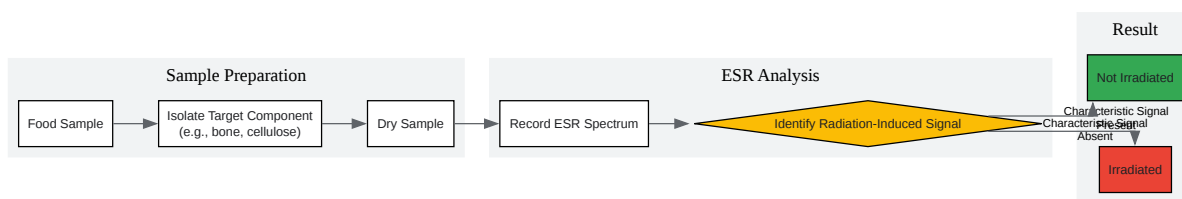
Thermoluminescence (TL) analysis workflow.

## Electron Spin Resonance (ESR) Spectroscopy - EN 1786 & EN 1787

ESR is a confirmatory technique that detects stable free radicals generated by ionizing radiation in specific components of food, such as bone (hydroxyapatite), cellulose, and crystalline sugars.

Experimental Protocol Outline (based on EN 1786/1787[4][5][9]):

- Sample Preparation: Isolate the relevant component (e.g., bone fragments, nut shells) from the food. The sample is typically dried.
- ESR Measurement: Place the isolated material in an ESR spectrometer and record the spectrum.
- Evaluation: The presence of a characteristic radiation-induced signal (e.g., a specific triplet signal for cellulose) indicates that the food has been irradiated.



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Electron Spin Resonance (ESR) spectroscopy workflow.

## DNA Comet Assay

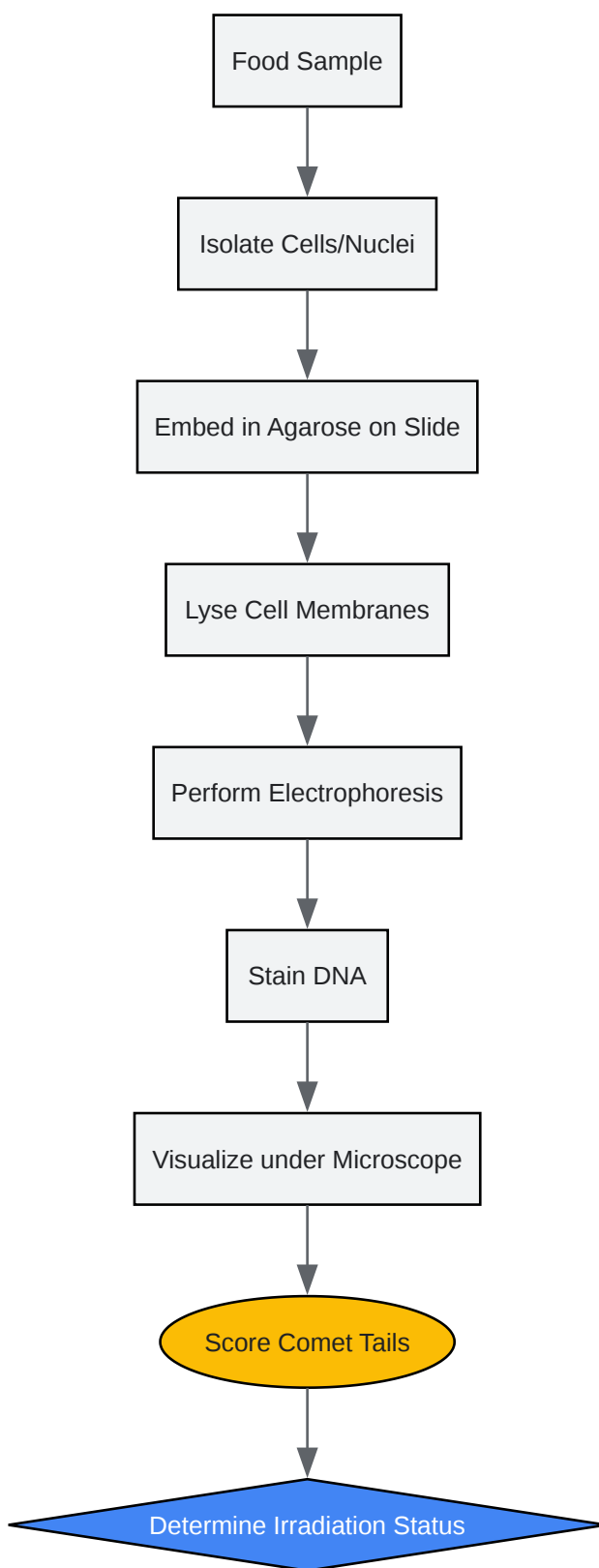
The DNA Comet Assay is a sensitive method for detecting DNA damage in individual cells. In irradiated foods, the DNA becomes fragmented and migrates further in an electric field, creating a "comet" shape.

Detailed Experimental Protocol:

- Cell/Nuclei Isolation:
  - Mince a small piece of the food sample in a buffer solution.
  - Filter the suspension to remove large debris.
  - Centrifuge to pellet the cells/nuclei.
  - Resuspend the pellet in a buffer.
- Slide Preparation:
  - Mix the cell/nuclei suspension with low-melting-point agarose.
  - Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.

- Cover with a coverslip and allow the gel to solidify at 4°C.
- Lysis:
  - Remove the coverslip and immerse the slides in a lysis solution to break down the cell and nuclear membranes, leaving the DNA.
- Electrophoresis:
  - Place the slides in an electrophoresis tank containing an alkaline or neutral buffer.
  - Apply an electric field to draw the fragmented DNA out of the nucleus.
- Staining and Visualization:
  - Neutralize and stain the slides with a fluorescent DNA-binding dye (e.g., SYBR Green I).
  - Visualize the "comets" using a fluorescence microscope.
- Scoring:
  - The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail. Irradiated samples will show comets with longer tails.[\[11\]](#)[\[12\]](#)





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DNA Comet Assay experimental workflow.

## Conclusion

The harmonization of analytical methods for detecting irradiated food is essential for international trade and regulatory control. This guide provides a comparative overview of four widely used methods: PSL, TL, ESR, and the DNA Comet Assay. While PSL and the Comet Assay serve as rapid screening tools, TL and ESR are robust confirmatory methods for specific applications. The choice of method should be based on the food matrix, the required level of certainty, and the available resources. The provided experimental outlines and workflows, based on established standards, aim to facilitate the standardized application of these techniques.

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